methyl4-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate
Overview
Description
Methyl4-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate is a useful research compound. Its molecular formula is C14H12ClNO2 and its molecular weight is 261.71. The purity is usually 95%.
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Scientific Research Applications
Synthetic Strategies and Organic Chemistry
A significant application of compounds similar to 4-Amino-4'-chlorobiphenyl-3-carboxylic acid methyl ester lies in the synthesis of non-proteinogenic amino acids and their derivatives. For instance, Temperini et al. (2020) developed a synthetic approach for the preparation of protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap), utilizing reductive amination processes that preserve the chirality of the starting material, which could be analogous to techniques applicable to 4-Amino-4'-chlorobiphenyl-3-carboxylic acid methyl ester derivatives (Temperini et al., 2020).
Material Science
In the realm of material science, Yamanaka et al. (2000) described the synthesis of an AB2 type monomer leading to the preparation of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors. This method, involving the synthesis and manipulation of complex esters, provides insights into how 4-Amino-4'-chlorobiphenyl-3-carboxylic acid methyl ester could be employed in the development of new polymeric materials (Yamanaka et al., 2000).
Advanced Organic Synthesis
Li and Sha (2008) demonstrated a straightforward method to prepare a series of amino acid methyl ester hydrochlorides, showcasing a versatile approach compatible with various amino acids, including those with aromatic structures similar to 4-Amino-4'-chlorobiphenyl-3-carboxylic acid methyl ester. This technique underscores the compound's potential utility in synthesizing a wide array of amino acid derivatives (Li & Sha, 2008).
Properties
IUPAC Name |
methyl 2-amino-5-(4-chlorophenyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-14(17)12-8-10(4-7-13(12)16)9-2-5-11(15)6-3-9/h2-8H,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZGSWKKIMGQCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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